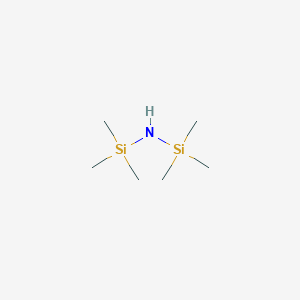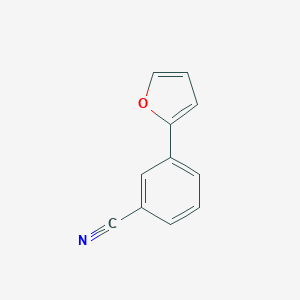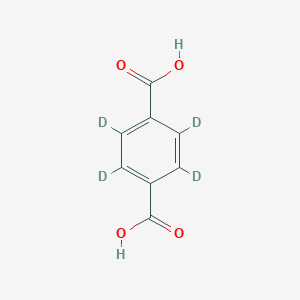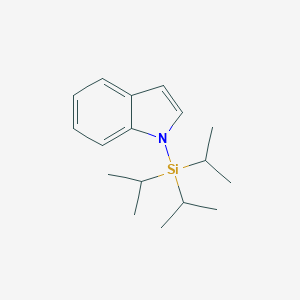
Cesium carbonate
Vue d'ensemble
Description
Cesium carbonate is a chemical compound with the formula Cs₂CO₃. It is a white crystalline solid that is highly soluble in polar solvents such as water, ethanol, and dimethylformamide. This compound is known for its use as a base in organic synthesis and has applications in various fields, including energy conversion .
Synthetic Routes and Reaction Conditions:
- this compound can be prepared by the thermal decomposition of cesium oxalate. When heated, cesium oxalate decomposes to form this compound and carbon monoxide:
Thermal Decomposition: Cs2C2O4→Cs2CO3+CO
Another method involves reacting cesium hydroxide with carbon dioxide:Reaction with Carbon Dioxide: 2CsOH+CO2→Cs2CO3+H2O
Industrial Production Methods:
Alkaline Process: This method involves grinding cesium ore to a fine powder, mixing it with sodium carbonate and sodium chloride, and then heating the mixture in a high-temperature furnace.
Acid Process: In this method, cesium ore is ground and mixed with water and sulfuric acid.
Types of Reactions:
N-Alkylation: this compound facilitates the N-alkylation of compounds such as sulfonamides, amines, β-lactams, indoles, and heterocyclic compounds.
Substitution: It is used in various substitution reactions, including the Suzuki coupling and Buchwald-Hartwig amination reactions.
Common Reagents and Conditions:
Reagents: Sodium tetrachloroaurate, dimethyl sulfoxide, dimethylformamide, and various organic solvents.
Conditions: Reactions typically occur at room temperature or under mild heating conditions.
Major Products:
Ketones and Aldehydes: From the oxidation of alcohols.
N-Alkylated Compounds: From the N-alkylation reactions.
Applications De Recherche Scientifique
Cesium carbonate has a wide range of applications in scientific research:
Organic Synthesis: It is used as a mild inorganic base in various organic transformations, including C, N, and O alkylation and arylation reactions.
Energy Conversion: this compound is used in the development of energy conversion devices due to its unique properties.
Material Science: It is employed in the synthesis of phosphazene derivatives and other advanced materials.
Mécanisme D'action
Cesium carbonate acts as a base in organic reactions, facilitating the deprotonation of substrates and promoting various chemical transformations. Its large cationic radius and high solubility in organic solvents enhance its reactivity and efficiency in these reactions . The compound’s ability to form stable ion pairs in dipolar aprotic solvents further contributes to its effectiveness .
Comparaison Avec Des Composés Similaires
- Lithium Carbonate
- Sodium Carbonate
- Potassium Carbonate
- Rubidium Carbonate
Comparison:
- Solubility: Cesium carbonate has higher solubility in organic solvents compared to other carbonates like potassium carbonate and sodium carbonate .
- Reactivity: The large cationic radius of cesium ions makes this compound more reactive and efficient in promoting organic reactions .
- Applications: While other carbonates are also used as bases in organic synthesis, this compound’s unique properties make it particularly valuable in specific applications such as energy conversion and advanced material synthesis .
This compound stands out due to its high solubility, reactivity, and versatility in various scientific and industrial applications. Its unique properties make it a valuable compound in the field of chemistry and beyond.
Propriétés
Numéro CAS |
534-17-8 |
|---|---|
Formule moléculaire |
CH2CsO3 |
Poids moléculaire |
194.930 g/mol |
Nom IUPAC |
dicesium;carbonate |
InChI |
InChI=1S/CH2O3.Cs/c2-1(3)4;/h(H2,2,3,4); |
Clé InChI |
UHKPOGGUWJGGID-UHFFFAOYSA-N |
SMILES |
C(=O)([O-])[O-].[Cs+].[Cs+] |
SMILES canonique |
C(=O)(O)O.[Cs] |
Key on ui other cas no. |
29703-01-3 534-17-8 |
Description physique |
DryPowder, WetSolid |
Pictogrammes |
Corrosive; Irritant; Health Hazard |
Numéros CAS associés |
29703-01-3 |
Synonymes |
Carbonic Acid Dicesium Salt; Cesium Carbonate (Cs2CO3); Cesium Carbonate; Dicesium Carbonate; |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details
























Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,3-bis[tri(propan-2-yl)silyloxy]propan-2-yl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B44284.png)
![1,3-Bis[tri(propan-2-yl)silyloxy]propan-2-ol](/img/structure/B44287.png)
![1-Propanone, 1-[4-(2-chloroethyl)phenyl]-](/img/structure/B44288.png)







